Lecithin

描述

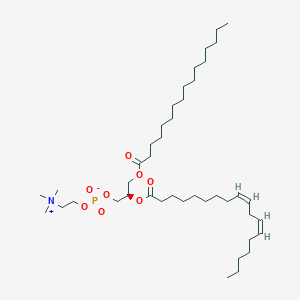

棕榈酰-亚油酰磷脂酰胆碱是一种磷脂酰胆碱,属于一类称为甘油磷酸胆碱的有机化合物。这类化合物以两个脂肪酸通过酯键连接到甘油骨架上为特征。 在本例中,脂肪酸分别是棕榈酸和亚油酸 .

准备方法

合成路线和反应条件

棕榈酰-亚油酰磷脂酰胆碱可以通过甘油磷酸胆碱与棕榈酸和亚油酸酐的酯化反应合成。 反应通常涉及使用二环己基碳二亚胺作为偶联剂 . 所得产物随后使用反相高效液相色谱 (HPLC) 与 Inertsil Prep ODS 柱进行纯化 .

工业生产方法

在工业环境中,棕榈酰-亚油酰磷脂酰胆碱的生产通常涉及使用磷脂酶 A2 对二棕榈酰磷脂酰胆碱 (DPPC) 和二亚油酰磷脂酰胆碱 (DLPC) 进行酶处理。 该酶选择性地水解 sn-2 位的脂肪酸,从而允许随后与亚油酸酯化 .

化学反应分析

Hydrolysis Reactions

Lecithin undergoes hydrolysis at specific ester bonds, facilitated by enzymes or alkaline conditions:

-

Phospholipase A1/A2 Action : Hydrolysis at the sn-1 or sn-2 position of the glycerol backbone releases free fatty acids and forms lysophosphatidylcholine (lysothis compound). Phospholipase A1 preferentially hydrolyzes saturated fatty acids at sn-1, while A2 targets unsaturated ones at sn-2 .

-

Industrial Hydrolysis : Enzymatic treatment of soy this compound with phospholipase A1 (30–60°C, pH 4.5–5.5) increases lysophospholipid content from 10% to 40% within 50 minutes, enhancing emulsification properties .

Table 1: Hydrolysis Products of this compound

Oxidation Reactions

The unsaturated fatty acids in this compound make it prone to autoxidation:

-

Mechanism : Double bonds in fatty acyl chains react with atmospheric oxygen, forming hydroperoxides and epoxides . This process accelerates at elevated temperatures (>40°C) or in the presence of transition metals .

-

Consequences : Oxidized this compound exhibits reduced emulsification capacity and may generate off-flavors in food products .

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Primary Products | Detected By |

|---|---|---|

| O₂ (air) | Hydroperoxides, epoxides | HPLC, peroxide value |

| UV light | Secondary oxidation products (alkanals) | Thiobarbituric acid assay |

Enzymatic Modifications

Targeted enzymatic cascades transform this compound into value-added products:

-

Liposome Synthesis : A three-enzyme system (phospholipase A2, fatty acid hydratase, decarboxylase) converts soy this compound into lysothis compound liposomes containing bioactive alcohols like 9-hydroxyheptadec-11-ene .

-

Reaction Conditions : Optimal activity occurs at pH 7.0–7.5 and 40°C, yielding liposomes with a mean diameter of 144 nm .

Interactions with Nitrosating Agents

Under acidic conditions, this compound reacts with nitrites to form carcinogenic nitrosamines:

-

Dimethylnitrosamine (DMNA) : Formed at levels up to 319.7 ppm in synthetic this compound exposed to sodium nitrite (pH 5.6, 78°C) . Natural sources like soy this compound produce lower yields (0.7–2.05 ppm) .

Thermal and Storage Stability

-

Degradation : During storage, 20–25% of this compound hydrolyzes to free fatty acids and lysothis compound within four years at room temperature .

-

Stabilization : Blending with saturated fatty acids (e.g., Agri-Pure™ APG 55) reduces hydrolysis during drying (90–130°C) and maintains acetone-insoluble content >97% .

科学研究应用

棕榈酰-亚油酰磷脂酰胆碱在科学研究中有着广泛的应用:

作用机制

棕榈酰-亚油酰磷脂酰胆碱主要通过整合到细胞膜中发挥作用,在膜中影响膜流动性和渗透性。 它还可以作为磷脂酶 A2 等酶的底物,导致生物活性脂质介质的释放 . 涉及的分子靶点和通路包括膜结合受体和离子通道的调节 .

相似化合物的比较

类似化合物

二亚油酰磷脂酰胆碱 (DLPC): 含有两个亚油酸部分。

二棕榈酰磷脂酰胆碱 (DPPC): 含有两个棕榈酸部分。

亚油酰-棕榈酰磷脂酰胆碱 (LPPC): 类似于棕榈酰-亚油酰磷脂酰胆碱,但脂肪酸位置相反.

独特性

棕榈酰-亚油酰磷脂酰胆碱的独特性在于其棕榈酸和亚油酸的特定组合,这提供了饱和脂肪酸和不饱和脂肪酸之间的平衡。 这种组合影响其氧化稳定性和其在调节膜性质中的作用 .

生物活性

Lecithin is a complex mixture of phospholipids, primarily composed of phosphatidylcholine, phosphatidylethanolamine, and other phospholipid species. It is widely recognized for its diverse biological activities, particularly in lipid metabolism, cellular function, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Composition and Sources

Lecithins can be derived from various sources, including soybeans, sunflowers, eggs, and marine organisms. The composition of this compound varies significantly depending on its source:

This compound exerts its biological effects through several mechanisms:

- Cell Membrane Integrity : this compound plays a crucial role in maintaining the structure and function of cell membranes due to its amphiphilic nature. This property allows it to stabilize lipid droplets and enhance the fluidity of cell membranes.

- Lipid Metabolism : this compound is involved in lipid transport and metabolism. It modulates lipoprotein metabolism by decreasing hepatic lipogenesis and blood cholesterol levels, which can be beneficial in preventing cardiometabolic diseases .

- Surfactant Properties : In the lungs, this compound is a key component of pulmonary surfactant, reducing surface tension and preventing alveolar collapse. Disaturated this compound (primarily dipalmitoyl this compound) is particularly effective for this purpose .

- Antioxidant Activity : this compound has been shown to inhibit lipid peroxidation processes, which are critical in managing oxidative stress-related conditions such as diabetes mellitus .

Clinical Studies and Findings

Several studies have investigated the biological activities of this compound:

- Hepatoprotective Effects : A study on sunflower this compound demonstrated significant lipid-lowering effects and hepatoprotective properties in animal models. This suggests its potential as a therapeutic agent for liver diseases .

- Effects on Lipid Profiles : A case-control study assessed serum this compound levels and their correlation with cholesterol acyltransferase activity. Results indicated that higher this compound levels were associated with improved lipid profiles, suggesting a role in cardiovascular health .

- Behavioral Studies : Research comparing soybean this compound with plasmalogens revealed significant differences in anxiety-related behaviors in animal models. This compound administration resulted in altered behavior patterns that may indicate its influence on neurological functions .

属性

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPULHDHAOZNQI-ZTIMHPMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301334203 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline], Solid | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PC(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0305 at 24 °C/4 °C | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |

CAS No. |

17708-90-6, 8002-43-5 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lecithins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UCA7I41S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PC(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236-237 °C | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。